Home > Products > Screening Compounds P58664 > AHR antagonist 1
AHR antagonist 1 - 2162982-11-6

AHR antagonist 1

Catalog Number: EVT-260975
CAS Number: 2162982-11-6
Molecular Formula: C20H17ClFN3O3
Molecular Weight: 401.8224
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BAY-218, also known as BAY-2335218, is a potent and selective small-molecule AhR inhibitor, as a new modality to counteract tumor immunosuppression.
Source and Classification

AHR antagonist 1 is classified as a synthetic small molecule designed to inhibit AHR activity. It is part of a broader category of AHR antagonists that includes compounds like CH223191 and 6,2′,4′-trimethoxyflavone. These compounds have been developed to selectively block AHR signaling pathways, thus preventing the receptor from activating target genes involved in carcinogenesis and other pathological processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of AHR antagonist 1 typically involves multi-step organic synthesis techniques. The general approach includes:

  1. Starting Materials: The synthesis begins with readily available precursors that can be modified through various chemical reactions.
  2. Reactions: Key reactions may include alkylation, acylation, and coupling reactions to build the core structure of the antagonist.
  3. Purification: After synthesis, the compound is purified using techniques such as column chromatography or recrystallization to ensure high purity for biological testing.
  4. Characterization: The final product is characterized using spectroscopic methods (NMR, MS) to confirm its structure.
Molecular Structure Analysis

Structure and Data

The molecular structure of AHR antagonist 1 is characterized by specific functional groups that confer its antagonistic properties against AHR. While the exact structure may vary based on synthetic modifications, common features include:

  • Core Structure: Typically includes an aromatic ring system which is essential for binding to the receptor.
  • Functional Groups: Various substituents that enhance binding affinity and selectivity towards AHR.

Data regarding the molecular weight, melting point, and solubility are critical for understanding its pharmacokinetic properties.

Chemical Reactions Analysis

Reactions and Technical Details

AHR antagonist 1 undergoes several chemical reactions that are significant for its mechanism of action:

  1. Binding to AHR: The primary reaction involves the antagonist binding non-covalently to the ligand-binding domain of AHR, preventing its activation by agonists.
  2. Competitive Inhibition: This compound acts as a competitive inhibitor against known AHR agonists such as dioxins and polycyclic aromatic hydrocarbons.
  3. Metabolic Stability: Understanding how AHR antagonist 1 is metabolized in biological systems is crucial for assessing its efficacy and safety.
Mechanism of Action

Process and Data

The mechanism by which AHR antagonist 1 exerts its effects involves:

  1. Inhibition of Ligand Binding: By occupying the ligand-binding site on AHR, it prevents endogenous and exogenous ligands from activating the receptor.
  2. Alteration of Gene Expression: This inhibition leads to a decrease in the transcription of genes regulated by AHR, such as CYP1A1, which is involved in drug metabolism and detoxification pathways.
  3. Impact on Cellular Processes: The blockade of AHR signaling can result in reduced cell proliferation and altered metabolic pathways, particularly in cancer cells.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

AHR antagonist 1 exhibits several key physical and chemical properties:

  • Molecular Weight: Generally within a specific range conducive for biological activity (typically around 300-500 g/mol).
  • Solubility: Often soluble in organic solvents but may have limited aqueous solubility; this affects its bioavailability.
  • Stability: Stability under physiological conditions is crucial for its effectiveness as a therapeutic agent.

These properties influence how the compound behaves in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

Applications

Scientific Uses

AHR antagonist 1 has several potential applications in scientific research and therapeutics:

  • Cancer Research: It is being investigated for its ability to inhibit tumor growth by blocking AHR-mediated pathways that promote cancer cell proliferation.
  • Toxicology Studies: Used to study the effects of environmental toxins that activate AHR and their implications for human health.
  • Immunology: Research into how AHR antagonism can modulate immune responses, potentially leading to new treatments for autoimmune diseases or enhancing anti-tumor immunity.
Molecular Structure and Functional Domains of the Aryl Hydrocarbon Receptor (AHR)

Structural Characterization of AHR: bHLH-PAS Architecture

The aryl hydrocarbon receptor (AHR) is a ligand-dependent transcription factor belonging to the basic helix-loop-helix/Per-ARNT-Sim (bHLH-PAS) family. Its N-terminal region contains the bHLH domain, responsible for DNA binding and nuclear localization signal (NLS) recognition. This domain shares >98% sequence identity between rodents and humans and recognizes xenobiotic response elements (XREs; core sequence 5’-TNGCGTG-3’) in target gene promoters [5] [7]. Adjacent to bHLH are two PAS domains: PAS-A (dimerization interface with ARNT) and PAS-B (primary ligand-binding domain). The C-terminal transactivation domain (TAD) contains variable subregions (P–S–T-rich, acidic, Q-rich) that recruit transcriptional co-regulators and exhibit only 58% homology between mice and humans [5] [8].

PAS-A and PAS-B Domains: Ligand Binding and Dimerization Interfaces

The PAS-B domain adopts a conserved α/β fold resembling a "baseball catcher’s mitt": a five-stranded antiparallel β-sheet (Aβ, Bβ, Gβ, Hβ, Iβ) forms the ligand-binding cavity, flanked by α-helices (Cα, Dα, Eα) and a helical connector (Fα) [1] [2] [9]. Key residues lining the cavity (e.g., His^285^, Cys^327^, Ile^332^, Met^334^, Ala^375^, Gln^377^ in mice) determine ligand specificity through hydrophobic interactions and π-π stacking. Mutagenesis studies confirm that substitutions (e.g., A375V in humans) reduce binding affinity for 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) by sterically shrinking the cavity volume from 201.5 ų (wild-type) to 186.1 ų [4] [5]. The PAS-A domain facilitates heterodimerization with ARNT via conserved hydrophobic residues, forming a stable complex essential for DNA binding [7] [9]. Cryo-EM structures reveal that AHR-ARNT dimerization involves intimate PAS-B:PAS-B interactions distinct from other bHLH-PAS proteins (e.g., HIF-2α) [7] [9].

Transactivation Domain (TAD) and DNA-Binding Motifs

The TAD’s Q-rich subregion exhibits the highest transactivation potency and significant species divergence. Murine AHR contains extended poly-Q tracts absent in humans, potentially explaining differential transcriptional efficiencies. The TAD recruits coactivators (e.g., p300/CBP, SRC-1) upon XRE binding, initiating chromatin remodeling and gene transcription. Notably, AHR also modulates non-canonical pathways by interacting with RelB or KLF6, enabling target gene regulation without ARNT dimerization [5] [8].

Comparative Analysis of AHR Isoforms Across Species

AHR ligand sensitivity varies dramatically across vertebrates due to PAS-B polymorphisms:

Table 1: Key PAS-B Residues Governing Ligand Sensitivity Across Species

SpeciesResidue 324Residue 380TCDD SensitivityPrimary Habitat
Chicken (Ile/Ser)IleSerHigh (EC₅₀: 0.03 nM)Terrestrial
Black-footed AlbatrossIleAlaModerate (EC₅₀: 0.08 nM)Marine
Common CormorantValAlaLow (EC₅₀: 0.36 nM)Aquatic
HumanValAlaLowTerrestrial

Data derived from in vitro reporter assays and docking simulations [4] [5] [10].

Notably, 56.6% of 113 avian species harbor the moderate-sensitivity IleAla genotype, while only 4.4% retain the high-sensitivity IleSer variant. Waterbirds and raptors (e.g., cormorants, ospreys) predominantly exhibit the Val_Ala genotype, potentially reflecting adaptation to environmental dioxins [10]. Invertebrate AHR homologs (e.g., Drosophila spineless, Caenorhabditis elegans AHR-1) lack dioxin responsiveness but retain roles in neuronal development [2] [3].

Cytoplasmic Complex Formation: HSP90, AIP, and p23 Chaperones

Unliganded AHR resides in the cytoplasm as part of a multiprotein complex:

  • HSP90 dimer: Stabilizes the PAS-B domain in a high-affinity ligand-binding conformation and masks the NLS. Cryo-EM structures show the PAS-B domain sandwiched between HSP90 monomers, with the helical connector (Fα) contacting the HSP90 C-terminal domain [6] [9].
  • AIP/XAP2: Prevents proteasomal degradation and cytosolic leakage.
  • p23: Stabilizes the HSP90-AHR interaction but is dispensable for non-toxic ligands (e.g., DHNA) [6].

Ligand binding triggers conformational changes that dissociate p23 and expose the NLS. For toxic ligands (e.g., TCDD), this occurs within 30 minutes, while non-toxic ligands (e.g., DHNA) delay nuclear translocation (>60 minutes) due to persistent HSP90-XAP2 binding [6] [9]. Sodium molybdate stabilizes the cytosolic complex by locking HSP90 in a closed state, confirming that chaperone release is ligand-dependent [9].

Table 2: Cytoplasmic Complex Composition by Ligand Type

ComponentToxic Ligands (e.g., TCDD, 3-MC)Non-Toxic Ligands (e.g., DHNA)
HSP90PresentPresent
XAP2/AIPPresentPresent
p23PresentAbsent
Nuclear TranslocationFast (<30 min)Slow (>60 min)

Based on affinity chromatography and cellular assays [6].

Evolutionary Conservation of AHR in Immune and Metabolic Regulation

AHR originated in ancestral eumetazoans >600 million years ago, with homologs in placozoans (Trichoplax), cnidarians (Nematostella), and bilaterians [3]. Non-vertebrate AHRs lack dioxin sensitivity but regulate neurodevelopment:

  • Caenorhabditis elegans AHR-1 guides GABAergic neuron migration via ARNT (AHA-1) and Wnt signaling [3].
  • Drosophila spineless (ss) determines dendritic targeting in olfactory neurons and antenna-to-leg transformation [2] [3].

Vertebrate AHR diverged into multiple paralogs (AHR1, AHR2, AHR3, AHRR) after whole-genome duplications. This expanded its functional repertoire to include:

  • Xenobiotic metabolism: Induction of CYP1A enzymes for detoxification.
  • Immune regulation: In mammals, AHR activation in Th17 cells and ILC3s modulates IL-22 production, impacting intestinal barrier integrity. The PAS-B domain’s structural flexibility allows binding to endogenous ligands (e.g., FICZ, kynurenine) derived from tryptophan metabolism [7] [8].
  • Development: Zebrafish AHR2 mediates TCDD-induced cardiotoxicity, while murine AHR regulates vascular remodeling.

Ecological pressures drove AHR1 genotype selection in birds: Raptors and waterbirds (Val_Ala genotype) exhibit reduced dioxin sensitivity, likely adapting to environmental pollutants accumulated through carnivorous diets [10].

Key Compounds Mentioned

  • 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): Prototypical AHR ligand
  • 6-Formylindolo[3,2-b]carbazole (FICZ): Endogenous high-affinity ligand
  • β-Naphthoflavone (BNF): Synthetic agonist
  • 1,4-Dihydroxy-2-naphthoic acid (DHNA): Non-toxic microbial ligand
  • Indirubin/Indigo: Plant-derived modulators
  • Benzo[a]pyrene (BaP): Environmental pollutant
  • Tapinarof: Clinical agonist for psoriasis

Properties

CAS Number

2162982-11-6

Product Name

AHR antagonist 1

IUPAC Name

6-(4-chlorophenyl)-2-(3-fluorophenyl)-N-[(2S)-1-hydroxypropan-2-yl]-3-oxopyridazine-4-carboxamide

Molecular Formula

C20H17ClFN3O3

Molecular Weight

401.8224

InChI

InChI=1S/C20H17ClFN3O3/c1-12(11-26)23-19(27)17-10-18(13-5-7-14(21)8-6-13)24-25(20(17)28)16-4-2-3-15(22)9-16/h2-10,12,26H,11H2,1H3,(H,23,27)/t12-/m0/s1

InChI Key

RFGRNBWAUZSMBN-LBPRGKRZSA-N

SMILES

CC(CO)NC(=O)C1=CC(=NN(C1=O)C2=CC(=CC=C2)F)C3=CC=C(C=C3)Cl

Solubility

Soluble in DMSO

Synonyms

BAY-218; BAY 218; BAY218; BAY-2335218; BAY 2335218; BAY2335218;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.